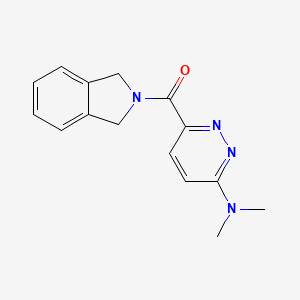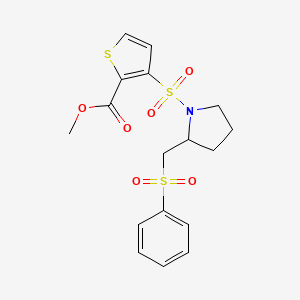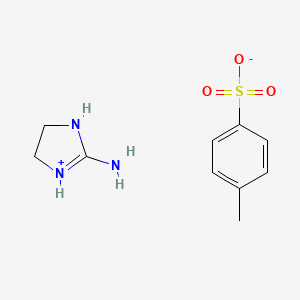
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors such as protein kinase, tyrosine kinase, and G protein-coupled receptors. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the proliferation of cancer cells, lower blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. It has also been reported to have insecticidal and herbicidal effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Future Directions
There are several future directions for research on 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Development of more efficient synthesis methods.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Exploration of its potential toxicity and safety in humans and the environment.
5. Development of derivatives with improved activity and specificity.
6. Investigation of its potential as a therapeutic agent in combination with other drugs.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material science make it a compound of significant interest. Further research is needed to fully understand its mechanism of action and potential toxicity, and to develop more efficient synthesis methods and derivatives with improved activity and specificity.
Synthesis Methods
The synthesis of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been carried out using different methods such as the reaction of 2-amino-3-cyanopyridine with dimethylformamide dimethylacetal followed by the reaction with 2,3-dihydro-1H-isoindole-2-carboxylic acid. Another method involves the reaction of 2-amino-3-cyanopyridine with 2,3-dihydro-1H-isoindole-2-carboxylic acid followed by the reaction with dimethylformamide dimethylacetal. These methods have shown good yields and purity of the product.
Scientific Research Applications
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of various materials.
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOCOLGNWSFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)
![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)



![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone](/img/structure/B2854570.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
